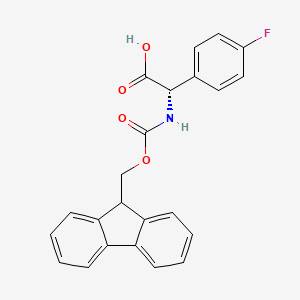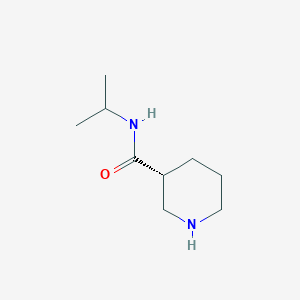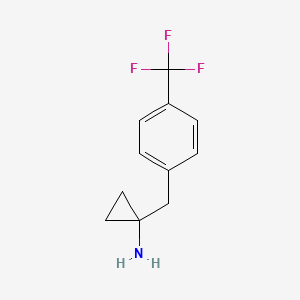
1-(4-Trifluoromethylbenzyl)cyclopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Trifluoromethylbenzyl)cyclopropylamine” is a chemical compound with the molecular formula C11H12F3N . It is also known as “2- { [4- (trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride” with a CAS Number of 1394042-04-6 .
Synthesis Analysis
The synthesis of primary cyclopropylamines like “1-(4-Trifluoromethylbenzyl)cyclopropylamine” can be achieved through the Kulinkovich-Szymoniak Reaction . This reaction involves the use of Grignard reagents (substituted ethylmagnesium halides) with nitriles in the presence of a stoichiometric amount of titanium (IV) isopropoxide, and exposure to a Lewis acid in a subsequent step .
Molecular Structure Analysis
The molecular weight of “1-(4-Trifluoromethylbenzyl)cyclopropylamine” is 215.21 . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The Kulinkovich-Szymoniak Reaction is a key chemical reaction involved in the synthesis of "1-(4-Trifluoromethylbenzyl)cyclopropylamine" . This reaction allows the preparation of primary cyclopropylamines by the reaction of Grignard reagents with nitriles in the presence of a stoichiometric amount of titanium (IV) isopropoxide, and exposure to a Lewis acid in a subsequent step .
Physical And Chemical Properties Analysis
“1-(4-Trifluoromethylbenzyl)cyclopropylamine” is a liquid at room temperature . It has a boiling point of 88-89°C and a density of 1.239 g/mL at 25°C .
Mecanismo De Acción
The mechanism of action for the synthesis of “1-(4-Trifluoromethylbenzyl)cyclopropylamine” involves the formation of the initial titanacyclopropane intermediate from the Grignard reagent and the titanium (IV) isopropoxide . Under Kulinkovich-de Meijere conditions, the reaction of nitriles with the titanacyclopropane gives predominantly ketones, whereas Lewis acid activation efficiently converts the azatitanacycle into the corresponding cyclopropylamine .
Safety and Hazards
The safety data sheet for “1-(4-Trifluoromethylbenzyl)cyclopropylamine” indicates that it is a dangerous good for transport and may be subject to additional shipping charges . It is recommended for use only in laboratory chemicals and is advised against for food, drug, pesticide, or biocidal product use .
Direcciones Futuras
Fluorine compounds like “1-(4-Trifluoromethylbenzyl)cyclopropylamine” are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests a promising future for the development and application of “1-(4-Trifluoromethylbenzyl)cyclopropylamine” in the field of pharmaceuticals and agrochemicals .
Propiedades
Número CAS |
778-16-5 |
|---|---|
Nombre del producto |
1-(4-Trifluoromethylbenzyl)cyclopropylamine |
Fórmula molecular |
C11H12F3N |
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-8(2-4-9)7-10(15)5-6-10/h1-4H,5-7,15H2 |
Clave InChI |
NDTYOBBFEXGTHD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC=C(C=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



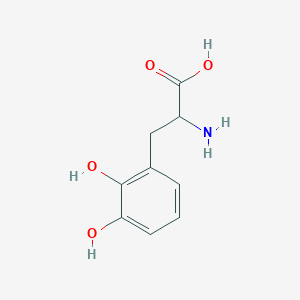
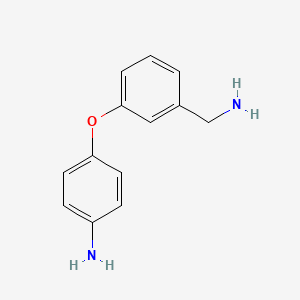
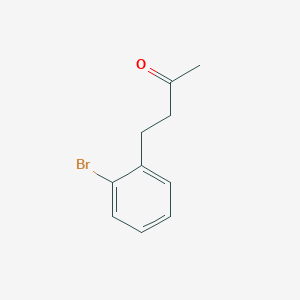
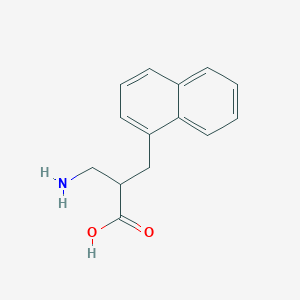
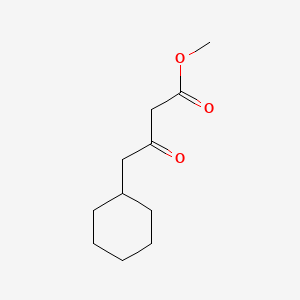
![4-[(3,4-Dichlorophenoxy)methyl]piperidine HCl](/img/structure/B8271332.png)
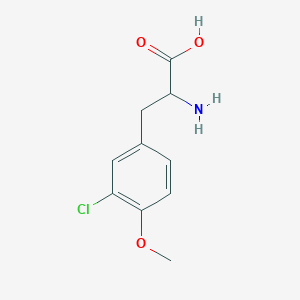
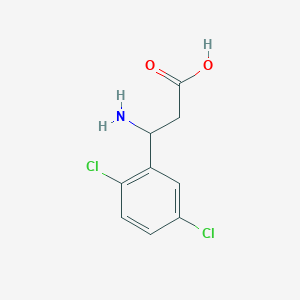
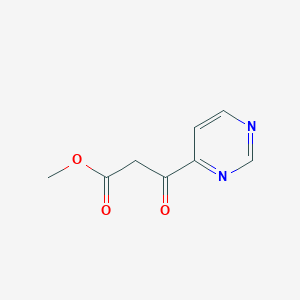
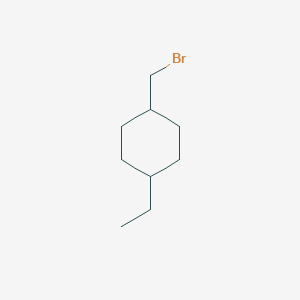
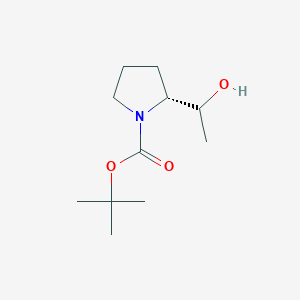
![1,1-Dimethylethyl [(2R)-2-hydroxy-2-phenylethyl]carbamate](/img/structure/B8271386.png)
